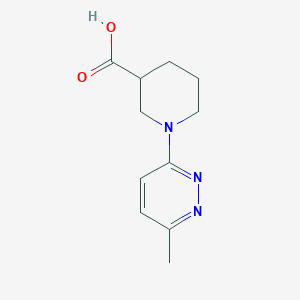

1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridazin-3-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-4-5-10(13-12-8)14-6-2-3-9(7-14)11(15)16/h4-5,9H,2-3,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYCQNXYBQSYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methylpyridazine with piperidine derivatives under controlled conditions to introduce the carboxylic acid group . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridazine ring, depending on the reagents and conditions used.

Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to form corresponding salts or esters.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

The compound 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid (CAS No. 1017168-76-1) is a piperidine derivative with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in treating various conditions, including:

- Neurological Disorders: Its structural similarity to known neuroactive compounds suggests potential use in treating disorders like anxiety and depression.

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Pharmaceutical Development

This compound serves as a scaffold for synthesizing new drug candidates. The piperidine ring is a common motif in many pharmaceuticals, allowing for modifications that enhance bioactivity and selectivity.

Research Applications

In research settings, this compound is utilized in:

- Biochemical Assays: It can be used to study enzyme interactions and receptor binding, contributing to drug discovery processes.

- Synthetic Chemistry: The compound acts as an intermediate in synthesizing more complex molecules, aiding researchers in developing novel therapeutic agents.

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate inhibition | |

| Neuroactivity | Potential anxiolytic | |

| Enzyme Inhibition | Specific enzyme target |

Table 2: Synthesis Pathways

| Synthesis Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Traditional Synthesis | 70 | Reflux in ethanol | |

| Microwave-Assisted | 85 | 5 min at 200°C |

Case Study 1: Neuroactive Properties

A study published in a peer-reviewed journal explored the anxiolytic effects of various piperidine derivatives, including this compound. The compound demonstrated significant activity in animal models, suggesting its potential as a candidate for anxiety treatment.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it exhibits moderate activity against several bacterial strains. This finding opens avenues for further exploration into its use as a base for new antibiotic formulations.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Carboxylic Acid Group Placement

The position of the carboxylic acid group on the piperidine ring significantly impacts physical and chemical properties.

*Molecular weight estimated based on molecular formula C11H15N3O2.

Key Observations :

Heterocyclic Ring Modifications

The nature of the aromatic ring (pyridazine, pyrimidine, pyrazine) and substituents influence reactivity and biological activity.

Key Observations :

Functional Group Variations

Substituents on the piperidine or aromatic ring modulate pharmacokinetic and pharmacodynamic profiles.

Key Observations :

- Hydrochloride salts (e.g., 887445-00-3 ) enhance compound stability and bioavailability.

Biological Activity

Chemical Structure and Properties

The molecular formula for 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid is , and it features a piperidine ring fused with a pyridazine moiety. This unique structure allows for diverse interactions within biological systems, which can be crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyridine and piperidine have shown effectiveness against various bacteria and fungi. In particular, studies have demonstrated that certain piperazine derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0048 |

| Compound B | E. coli | 0.0195 |

| Compound C | C. albicans | 0.0048 |

Cancer Treatment Potential

The compound's structural features indicate potential as an inhibitor of receptor tyrosine kinases, which are critical in signaling pathways related to cell growth and differentiation. This suggests that it may have applications in cancer treatment, similar to other piperazine derivatives that have been explored in preclinical studies .

Case Studies and Research Findings

While direct studies on this compound are scarce, the following findings from related compounds provide insights into its potential:

- Pyridine Derivatives : A study highlighted that pyridine compounds with additional heterocycles demonstrated enhanced antimicrobial and antiviral activities, indicating a possible trend that could apply to our compound .

- Piperidinothiosemicarbazones : Research on piperidinothiosemicarbazone derivatives showed strong activity against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to over 512 µg/mL . This suggests that modifications in the piperidine structure can significantly influence biological activity.

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes, which can be tailored to enhance its biological activity or yield derivatives for further study. Modifications at various positions on the piperidine or pyridazine rings may yield compounds with improved pharmacological profiles.

Q & A

What are the common synthetic routes for 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?

Basic

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazine ring followed by functionalization. Key steps include:

- Coupling reactions : Amide bond formation between pyridazine derivatives and piperidine intermediates using coupling agents like EDCI or HOBt .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are often used to enhance reactivity and solubility .

- Catalysts : Transition-metal catalysts (e.g., Pd or Ni) may be employed for cross-coupling reactions .

Optimization involves adjusting temperature (e.g., 60–100°C), reaction time, and stoichiometric ratios to maximize yield and purity. Green chemistry approaches, such as using water or ionic liquids as solvents, are emerging to reduce environmental impact .

Which analytical techniques are most reliable for characterizing this compound?

Basic

Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with pyridazine protons resonating at δ 8.5–9.5 ppm and piperidine signals between δ 1.5–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) and monitors reaction progress .

- Melting Point Analysis : Reported melting points (e.g., 185–186.5°C) validate crystalline purity .

What biological activities have been reported for this compound, and how are they studied?

Basic

Preliminary studies suggest interactions with enzymes or receptors, such as:

- Autophagy induction : Evaluated via Western blotting for LC3-II/LC3-I ratio changes in cancer cell lines .

- Kinase inhibition : Assayed using fluorescence-based ATPase activity measurements (e.g., mTOR/p70S6K pathways) .

Structure-activity relationship (SAR) studies compare analogs to identify critical functional groups (e.g., methylpyridazine for target binding) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced

Discrepancies may arise from:

- Structural analogs : Minor modifications (e.g., substitution of Cl for methyl groups) alter binding affinities. Compare IC values across analogs to identify key motifs .

- Experimental variables : Differences in cell lines, assay conditions (e.g., serum concentration), or compound purity can skew results. Standardize protocols and validate purity via HPLC .

- Target promiscuity : Use selectivity profiling (e.g., kinase panels) to rule off-target effects .

What strategies improve the yield of green synthesis methods for this compound?

Advanced

Eco-friendly synthesis optimization includes:

- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce waste .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and energy consumption .

How can computational modeling predict the compound’s pharmacokinetic properties?

Advanced

In silico approaches include:

- Molecular docking : Predict binding modes to targets like mTOR using AutoDock Vina, focusing on hydrogen bonds with the pyridazine ring .

- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~1.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

- QSAR models : Relate structural descriptors (e.g., polar surface area) to bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.